molecular formula C20H29ClN2O4 B3972447 1-[(3-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid

1-[(3-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid

Cat. No.: B3972447
M. Wt: 396.9 g/mol
InChI Key: NVPAZUFHWQSHPN-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid is a complex organic compound that features a piperidine ring, a chlorophenyl group, and an oxalic acid moiety

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2.C2H2O4/c1-15-5-11-21(12-6-15)18-7-9-20(10-8-18)14-16-3-2-4-17(19)13-16;3-1(4)2(5)6/h2-4,13,15,18H,5-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPAZUFHWQSHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the piperidine derivative.

    Attachment of the Methyl Group: The methyl group is added to the piperidine ring through an alkylation reaction.

    Formation of the Oxalic Acid Moiety: The oxalic acid moiety is introduced through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorophenyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 4-methylpiperidine and 1-benzylpiperidine share structural similarities.

    Chlorophenyl Compounds: Compounds such as 3-chlorobenzylamine and 3-chlorophenylacetic acid.

Uniqueness

1-[(3-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[(3-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid

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